Reaktivblau 5

Übersicht

Beschreibung

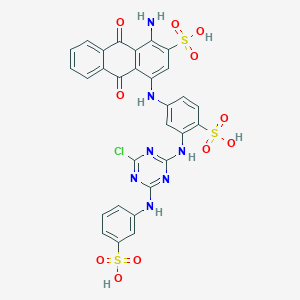

Reactive Blue 5 is a synthetic anthraquinone dye widely used in the textile industry for its vibrant blue color. It is known for its ability to form covalent bonds with textile fibers, ensuring high colorfastness. The chemical formula of Reactive Blue 5 is C29H20ClN7O11S3, and it has a molecular weight of 774.16 g/mol .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Reactive Blue 5 has diverse applications across several scientific disciplines:

Chemistry

- Model Compound : Used extensively as a model compound for studying dye degradation processes and wastewater treatment methods. Its degradation pathways are often analyzed to develop effective treatment strategies for textile effluents.

Biology

- Staining Techniques : Employed in various staining techniques for visualizing cellular structures and processes. For example, it can be used to stain proteins or nucleic acids in laboratory settings.

- Microbial Degradation Studies : Investigated for its biodegradation by microorganisms, revealing insights into enzymatic pathways involved in the detoxification of azo dyes.

Medicine

- Drug Delivery Systems : Explored for potential applications in drug delivery due to its ability to form stable complexes with various biomolecules.

- Diagnostic Tools : Studied for its utility in diagnostic applications, particularly in imaging techniques.

Industry

- Textile Dyeing : Primarily used in the textile industry for dyeing fabrics due to its high colorfastness and ability to form covalent bonds with fibers.

- Inks and Coatings : Utilized in the production of inks and coatings, enhancing the color quality and durability of these products.

Data Tables

The following tables summarize key findings related to the applications and degradation mechanisms of Reactive Blue 5.

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Model compound for dye degradation | Effective in studying degradation pathways under varying conditions. |

| Biology | Staining agent | Useful for visualizing cellular components; shows effective binding with proteins. |

| Medicine | Drug delivery | Forms stable complexes with biomolecules; potential for targeted delivery systems. |

| Industry | Textile dyeing | High colorfastness; forms strong covalent bonds with fibers, ensuring durability. |

Case Study 1: Microbial Degradation by Aspergillus niger

- A study demonstrated that Aspergillus niger achieved over 80% decolorization of Reactive Blue 5 within 24 hours under optimal conditions using laccases and peroxidases as key enzymes.

Case Study 2: Bioremediation Using S. halophilus SSA1575

- This yeast strain showed remarkable capabilities in decolorizing Reactive Blue 5 under hypersaline conditions, achieving 100% decolorization at a concentration of 50 mg/L within 18 hours. This highlights its potential for bioremediation in saline industrial effluents containing azo dyes.

Case Study 3: Enzymatic Pathways Involved

The degradation mechanism involves several key enzymes:

| Enzyme | Function |

|---|---|

| Laccase | Oxidizes phenolic compounds in dyes |

| Manganese Peroxidase | Catalyzes breakdown of aromatic structures |

| Dye-decolorizing Peroxidase (DyP) | Specifically targets azo dyes for decolorization |

Environmental Implications

Despite its widespread industrial use, Reactive Blue 5 poses significant environmental challenges due to its persistence in wastewater. However, microbial degradation offers a promising solution:

- Bioremediation Potential : Specific microbial strains can effectively reduce dye concentrations in wastewater treatment processes.

- Eco-friendly Strategies : Combining microbial degradation with natural extracts enhances dye removal efficiency while promoting sustainable practices.

Wirkmechanismus

Target of Action

Reactive Blue 5, an anthraquinone dye, primarily targets single-walled carbon nanotubes (SWCNTs). It can be adsorbed onto SWCNTs through electrostatic interactions . This interaction allows the separation of residual dyes, which is particularly useful in the treatment of dye-contaminated wastewater .

Mode of Action

The mode of action of Reactive Blue 5 involves a series of enzymatic reactions. Two peroxidases from Thanatephorus cucumeris Dec 1, a versatile peroxidase (VP) and a dye-decolorizing peroxidase (DyP), play a crucial role in this process . The DyP initially decolorizes Reactive Blue 5 to light red-brown compounds. Following this, the VP (TcVP1) further decolorizes these colored intermediates to colorless .

Biochemical Pathways

The biochemical pathway of Reactive Blue 5 degradation involves the concerted action of DyP and VP. The DyP enzyme changes Reactive Blue 5 from dark blue to a light red-brown color composed of a complex mixture thought to contain azo compounds . Then, the VP enzyme acts on these intermediates, leading to complete decolorization . This process indicates that the degradation of Reactive Blue 5 proceeds sequentially and involves multiple enzymatic reactions .

Result of Action

The result of the action of Reactive Blue 5 is its complete decolorization. The concerted action of DyP and VP leads to the transformation of Reactive Blue 5 from a dark blue color to colorless . This decolorization is significant as it aids in the treatment of dye-contaminated wastewater .

Action Environment

The action of Reactive Blue 5 and its subsequent decolorization is influenced by environmental factors such as pH. For instance, the VP enzyme acts like a classical manganese peroxidase (MnP) at pH ∼5, while it behaves like a lignin peroxidase (LiP) at pH ∼3 . This suggests that the pH of the environment can influence the efficacy of Reactive Blue 5 decolorization.

Biochemische Analyse

Biochemical Properties

Reactive Blue 5 interacts with various biomolecules in its biochemical reactions. It is known to be adsorbed onto single-walled carbon nanotubes (SWCNTs) through electrostatic interactions . This interaction allows the separation of residual dyes, indicating its role in biochemical reactions.

Cellular Effects

It is known that certain exposures to blue light (depending on the wavelength or intensity) can cause temporary or permanent damage to some structures of the eye, especially the retina . Although Reactive Blue 5 is a dye and not a source of light, its interactions with light could potentially have effects on cells.

Molecular Mechanism

The molecular mechanism of Reactive Blue 5 involves a unique combination of oxidative and hydrolytic steps leading to the formation of phthalic acid . This suggests that Reactive Blue 5 exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that Reactive Blue 5 can be adsorbed onto single-walled carbon nanotubes (SWCNTs) through electrostatic interactions , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that Reactive Blue 5 can be adsorbed onto single-walled carbon nanotubes (SWCNTs) through electrostatic interactions , suggesting that it may interact with enzymes or cofactors in metabolic pathways.

Transport and Distribution

Reactive Blue 5 can be adsorbed onto single-walled carbon nanotubes (SWCNTs) through electrostatic interactions . This suggests that it may be transported and distributed within cells and tissues through interactions with transporters or binding proteins.

Subcellular Localization

Given its ability to be adsorbed onto single-walled carbon nanotubes (SWCNTs) through electrostatic interactions , it may be localized to specific compartments or organelles within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Reactive Blue 5 is synthesized through a series of chemical reactions involving anthraquinone derivativesThe reaction conditions often involve the use of strong acids and bases, high temperatures, and controlled pH levels to ensure the desired chemical transformations .

Industrial Production Methods: In industrial settings, the production of Reactive Blue 5 involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as sulfonation, chlorination, and coupling reactions. The final product is purified through filtration, crystallization, and drying to obtain the dye in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Reactive Blue 5 undergoes various chemical reactions, including:

Oxidation: Reactive Blue 5 can be oxidized by peroxidases, leading to the breakdown of its anthraquinone structure.

Reduction: The dye can be reduced under specific conditions, altering its color properties.

Substitution: Reactive Blue 5 can participate in nucleophilic substitution reactions, where the reactive groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Peroxidases such as manganese peroxidase and lignin peroxidase are commonly used.

Reduction: Reducing agents like sodium dithionite can be employed.

Substitution: Nucleophiles such as hydroxyl or amino groups are used under alkaline conditions.

Major Products Formed:

Oxidation: The major products include smaller aromatic compounds and colorless degradation products.

Reduction: The reduced form of the dye with altered color properties.

Substitution: Substituted anthraquinone derivatives with different functional groups.

Vergleich Mit ähnlichen Verbindungen

- Reactive Blue 19

- Reactive Blue 4

- Reactive Black 5

- Reactive Red 120

Biologische Aktivität

Reactive Blue 5 (RB5) is a synthetic anthraquinone dye widely utilized in the textile industry due to its vibrant blue color and excellent dyeing properties. However, its environmental impact raises concerns, leading to extensive research into its biological activity and degradation mechanisms. This article explores the biological effects of RB5, focusing on its biodegradation by various microorganisms, biochemical pathways involved, and implications for environmental remediation.

Overview of Reactive Blue 5

Chemical Structure and Properties

- Reactive Blue 5 is classified as an anthraquinone dye, characterized by its complex structure that includes sulfonate groups, enhancing its solubility in water.

- Its molecular formula is C20H12N2Na2O8S2, and it has a molecular weight of 502.43 g/mol.

Applications

- Primarily used in the textile industry for dyeing fabrics.

- Utilized in biological research for staining and as a model compound for studying dye degradation processes.

Biodegradation Mechanisms

The biodegradation of RB5 involves various microorganisms, particularly fungi and bacteria, which utilize enzymatic pathways to decolorize and detoxify the dye.

Microbial Degradation Studies

-

Fungal Degradation

- Studies have shown that filamentous fungi such as Aspergillus species can effectively decolorize RB5. For instance, one study demonstrated that Aspergillus niger achieved over 80% decolorization of RB5 within 24 hours under optimal conditions .

- The enzymes involved include laccases and peroxidases, which catalyze the oxidation of the dye structure.

-

Bacterial Degradation

- Bacteria such as Pseudomonas species have also been identified as effective degraders of RB5. Research indicates that these bacteria can reduce the dye concentration significantly while converting it into less toxic metabolites .

- The metabolic pathways often involve reductive processes leading to the breakdown of the anthraquinone structure into simpler compounds like phthalic acid.

Enzymatic Pathways

The degradation mechanism of RB5 involves several key enzymes:

| Enzyme | Function |

|---|---|

| Laccase | Oxidizes phenolic compounds in dyes |

| Manganese Peroxidase | Catalyzes the breakdown of aromatic structures |

| Dye-decolorizing Peroxidase (DyP) | Specifically targets azo dyes for decolorization |

The concerted action of these enzymes facilitates the transformation of RB5 from a dark blue color to colorless or less colored products through oxidative and hydrolytic reactions .

Case Studies

-

Case Study: S. halophilus SSA1575

- A strain of yeast, S. halophilus SSA1575, demonstrated remarkable capabilities in decolorizing RB5 under hypersaline conditions. It achieved 100% decolorization at a concentration of 50 mg/L within 18 hours .

- The study highlighted the strain's potential for bioremediation in saline industrial effluents containing azo dyes.

-

Case Study: Antrodia sp. P5

- Isolated from herbal extraction residues, this fungal strain showed over 90% decolorization efficiency for various dyes, including RB5, within 12 hours when supplemented with herbal extracts .

- Transcriptomic analysis revealed significant upregulation of peroxidase genes during the biodegradation process, indicating a robust enzymatic response to dye exposure.

Environmental Implications

The biological activity of RB5 poses significant environmental challenges due to its persistence in wastewater. However, microbial degradation offers a promising solution for mitigating its impact:

- Bioremediation Potential : The use of specific microbial strains can effectively reduce dye concentrations in wastewater treatment processes.

- Eco-friendly Strategies : Combining microbial degradation with herbal extracts enhances the efficiency of dye removal while promoting sustainable practices in industrial settings .

Eigenschaften

IUPAC Name |

1-amino-4-[3-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-4-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-11-14(8-9-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDSIQGBHACTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23422-12-0 (tri-hydrochloride salt) | |

| Record name | Procion brilliant blue hgr | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5066118 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Reactive Blue 5 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16823-51-1 | |

| Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16823-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procion brilliant blue hgr | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-[[3-[[4-chloro-6-[(3-sulphophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulphophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.